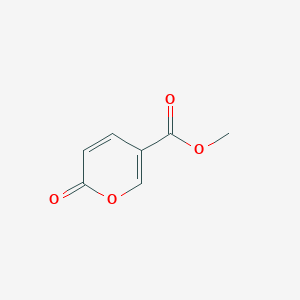

Methyl coumalate

Descripción general

Descripción

El Bromhidrato de Escopolamina N-óxido es un derivado de la escopolamina, un alcaloide tropánico que se encuentra en plantas de la familia Solanaceae. Es conocido por sus propiedades anticolinérgicas, lo que significa que puede bloquear la acción del neurotransmisor acetilcolina. Este compuesto se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Bromhidrato de Escopolamina N-óxido generalmente implica la oxidación de la escopolamina. Un método común es la reacción de la escopolamina con peróxido de hidrógeno en presencia de un catalizador para formar Escopolamina N-óxido. A esto le sigue la adición de ácido bromhídrico para formar la sal de bromhidrato .

Métodos de Producción Industrial: La producción industrial del Bromhidrato de Escopolamina N-óxido implica reacciones de oxidación a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto final .

Tipos de Reacciones:

Oxidación: La escopolamina se puede oxidar para formar Escopolamina N-óxido.

Reducción: El Escopolamina N-óxido se puede reducir de nuevo a escopolamina bajo condiciones específicas.

Sustitución: La formación de la sal de bromhidrato es una reacción de sustitución donde el átomo de hidrógeno es reemplazado por un átomo de bromo.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Se utiliza ácido bromhídrico para formar la sal de bromhidrato.

Productos Principales:

Oxidación: Escopolamina N-óxido.

Reducción: Escopolamina.

Sustitución: Bromhidrato de Escopolamina N-óxido.

Aplicaciones Científicas De Investigación

Synthetic Methodologies

Diels–Alder Reactions

Methyl coumalate acts as an effective dienophile in Diels–Alder reactions, which are crucial for constructing cyclic compounds. It can react with 1,3-butadienes at elevated temperatures (around 100°C) to produce tetrahydrocoumarins and other complex structures such as 4-methoxycarbonyltricyclo[3.2.1.02,7]octenes . Additionally, it can undergo reactions with cyclohexadiene to yield tetrahydronaphthalene-2-carboxylate .

Morita-Baylis-Hillman (MBH) Reactions

Recent studies have introduced this compound as a renewable feedstock in organocatalyzed Morita-Baylis-Hillman reactions. This application showcases its capability to construct C-C bonds with various imines and aldehydes efficiently under mild conditions using triethylamine as a catalyst . The MBH adducts formed can serve as precursors for biologically active compounds, emphasizing the compound's relevance in fine chemical synthesis.

Green Chemistry Contributions

This compound is notable for its bio-based origins and non-hazardous nature, aligning with principles of green chemistry. Its use in synthetic processes minimizes waste and promotes atom economy. For instance, the one-pot cascade reactions involving this compound allow for the formation of functionalized benzoates without the need for hazardous reagents or solvents . This approach not only enhances efficiency but also supports sustainability in chemical manufacturing.

Pharmaceutical Applications

The derivatives synthesized from this compound have shown potential as pharmaceutical intermediates. The compounds produced through Diels–Alder and MBH reactions can lead to the development of various bioactive molecules. For example, the application of this compound in synthesizing hydroisobenzofurans and hydroisoindoles has been highlighted as a promising avenue for drug discovery and development .

Case Study: Diels–Alder Reaction with Electron-Deficient Alkenes

In a systematic investigation, this compound was reacted with electron-deficient alkenes such as acrylonitrile and acrolein. The results demonstrated that this reaction could yield meta- and para-substituted benzoates efficiently, showcasing the versatility of this compound in constructing complex aromatic systems .

Case Study: Organocatalyzed MBH Reactions

The introduction of this compound into organocatalyzed MBH reactions has led to significant advancements in C-C bond formation techniques. Research indicated that this method could produce high yields of desired products while maintaining environmental safety standards due to the use of renewable resources .

Mecanismo De Acción

El Bromhidrato de Escopolamina N-óxido ejerce sus efectos antagonizando los receptores muscarínicos de acetilcolina (mAChR) en el sistema nervioso central y en todo el cuerpo. Este bloqueo de los receptores de acetilcolina conduce a una disminución de la actividad del sistema nervioso parasimpático, lo que resulta en sus efectos anticolinérgicos. El compuesto puede atravesar la barrera hematoencefálica, lo que le permite afectar las funciones del sistema nervioso central .

Compuestos Similares:

Bromhidrato de Escopolamina: Similar en estructura pero carece del grupo N-óxido.

Atropina: Otro alcaloide tropánico con propiedades anticolinérgicas similares.

Butilescopolamina: Un derivado de la escopolamina que se utiliza por sus efectos antiespasmódicos.

Singularidad: El Bromhidrato de Escopolamina N-óxido es único debido a la presencia del grupo N-óxido, que puede alterar sus propiedades farmacocinéticas y farmacodinámicas en comparación con otros compuestos similares. Esta modificación puede afectar su solubilidad, estabilidad y capacidad para atravesar membranas biológicas .

Comparación Con Compuestos Similares

Scopolamine Hydrobromide: Similar in structure but lacks the N-oxide group.

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscine Butylbromide: A derivative of scopolamine used for its antispasmodic effects.

Uniqueness: Scopolamine N-oxide Hydrobromide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can affect its solubility, stability, and ability to cross biological membranes .

Actividad Biológica

Methyl coumalate, a derivative of coumarin, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and potential therapeutic benefits.

Chemical Structure and Synthesis

This compound is a 2-pyrone compound characterized by a methoxycarbonyl group at the 5-position. It can be synthesized through various methods, including:

- Diels–Alder Reactions : this compound can be produced from malic acid via Diels–Alder reactions involving electron-rich dienophiles. This method allows for regioselective access to diverse aromatic compounds .

- Reactions with Enol Ethers : It reacts with enol ethers to form stable adducts, which can subsequently be transformed into isophthalates in good yields .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound possess inhibitory effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Study on Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry explored the antimicrobial efficacy of this compound derivatives. The results demonstrated that certain modifications of the compound enhanced its activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis provided insights into how specific functional groups influence biological activity .

Antioxidant Evaluation

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that this compound showed promising results, comparable to well-known antioxidants like ascorbic acid. This positions this compound as a candidate for further research in nutraceutical applications .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Organic & Biomolecular Chemistry | Antimicrobial Activity | Enhanced activity against bacterial strains with specific modifications |

| Journal of Organic Chemistry | Antioxidant Capacity | Effective free radical scavenger comparable to ascorbic acid |

Propiedades

IUPAC Name |

methyl 6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWWWZQYHPFCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208923 | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-41-3 | |

| Record name | Methyl coumalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coumalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl coumalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL COUMALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.